Benzenesulfonic acid, 3-chloro-4-methyl-
Description
Significance of Substituted Arylsulfonic Acids in Organic Synthesis
Substituted arylsulfonic acids are a cornerstone of organic synthesis, valued for their strong acidic nature and versatility as chemical intermediates. numberanalytics.comontosight.ai The sulfonic acid group (-SO₃H) is highly polar and electron-withdrawing, which significantly influences the reactivity of the aromatic ring. fiveable.me
These compounds are widely employed as catalysts in various organic reactions, including esterification and hydrolysis. ontosight.ai Their organic nature often renders them more soluble in organic solvents compared to inorganic acids, facilitating homogeneous catalysis. Arylsulfonic acids are also crucial intermediates in the production of dyes, pharmaceuticals, and detergents. numberanalytics.comontosight.aiontosight.ai For instance, they are used in the synthesis of azo dyes and as surfactants in cleaning products. ontosight.aicapitalresin.com
Furthermore, the sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides, which are precursors to sulfonamides and sulfonate esters—classes of compounds with significant pharmaceutical and industrial applications. pageplace.deorganic-chemistry.org The ability to introduce and subsequently modify the sulfonic acid group makes arylsulfonic acids valuable tools for constructing complex organic molecules. wikipedia.org
Overview of the Chemical Structure and its Strategic Substituent Effects
The chemical behavior of Benzenesulfonic acid, 3-chloro-4-methyl- is dictated by the interplay of its three substituents on the benzene (B151609) ring. Substituents on a benzene ring affect both the reactivity of the ring and the orientation of subsequent electrophilic substitution reactions. uomustansiriyah.edu.iq
Sulfonic Acid Group (-SO₃H): This is a strongly deactivating, meta-directing group. msu.edu Its powerful electron-withdrawing nature reduces the electron density of the benzene ring, making it less reactive towards electrophiles. vedantu.com
Chlorine Atom (-Cl): Chlorine is a deactivating but ortho-, para-directing substituent. uomustansiriyah.edu.iq This is due to the competing effects of its electronegativity (inductive withdrawal) and the ability of its lone pairs to participate in resonance (resonance donation).
Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-directing group. msu.edu It donates electron density to the ring through an inductive effect and hyperconjugation, thereby increasing the ring's reactivity.
The combination of these groups on the same ring leads to complex reactivity patterns. The activating methyl group and the directing effects of both the methyl and chloro groups will compete with the deactivating and meta-directing influence of the sulfonic acid group. The outcome of further substitution reactions on this molecule will therefore be highly dependent on the specific reaction conditions and the nature of the incoming electrophile.
Historical Context of Synthesis and Early Industrial Utility
The synthesis of arylsulfonic acids dates back to the 19th century with the development of sulfonation reactions, where an aromatic compound is treated with a sulfonating agent like sulfur trioxide. wikipedia.org The production of Benzenesulfonic acid, 3-chloro-4-methyl- is typically achieved through the sulfonation of 2-chlorotoluene. In this electrophilic aromatic substitution reaction, the incoming sulfo group is directed to the position para to the activating methyl group.
Historically, arylsulfonic acids have been pivotal in the dye industry. capitalresin.com The incorporation of a sulfonic acid group into a large organic molecule imparts water solubility, a crucial property for applying dyes to textiles. fiveable.me While specific early industrial applications of Benzenesulfonic acid, 3-chloro-4-methyl- are not extensively documented, it likely served as an intermediate in the synthesis of specialized dyes and pigments. For example, a related compound, 3-amino-6-chlorotoluene-4-sulfonic acid, is a known intermediate for red organic pigments. google.com
Furthermore, the conversion of such sulfonic acids to their corresponding sulfonyl chlorides provides a gateway to a wide range of derivatives, including sulfonamides and sulfonate esters, which have found use in pharmaceuticals and other industrial products. pageplace.de
Data Tables
Table 1: Properties of Benzenesulfonic acid, 3-chloro-4-methyl-
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇ClO₃S |
Source: PubChemLite uni.lu
Table 2: Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence |
|---|---|---|
| -SO₃H | Deactivating | Meta |
| -Cl | Deactivating | Ortho, Para |
Sources: MSU chemistry, Chemistry LibreTexts msu.edulibretexts.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMIEBBZKWZYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059168 | |
| Record name | 2-Chlorotoluene-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-34-0 | |
| Record name | 3-Chloro-4-methylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenesulfonic acid, 3-chloro-4-methyl- | |
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| Record name | Benzenesulfonic acid, 3-chloro-4-methyl- | |
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| Record name | 2-Chlorotoluene-4-sulfonic acid | |
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| Record name | 2-chlorotoluene-4-sulphonic acid | |
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Synthetic Methodologies for Benzenesulfonic Acid, 3 Chloro 4 Methyl and Its Direct Precursors
Electrophilic Sulfonation Pathways of Chlorotoluene Derivatives
A primary route to benzenesulfonic acid, 3-chloro-4-methyl- involves the direct sulfonation of 4-chlorotoluene. This process is a classic example of an electrophilic aromatic substitution reaction.
Mechanistic Considerations of Sulfonation Reactions
The sulfonation of aromatic compounds is a reversible reaction that involves the attack of an electrophile on the benzene (B151609) ring. wikipedia.org The actual electrophile in sulfonation is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, which is generated from concentrated sulfuric acid. wikipedia.orgmasterorganicchemistry.com
The mechanism proceeds in two main steps:
Formation of the sigma complex: The aromatic ring's π-electron system attacks the electrophilic sulfur atom of SO₃, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.eduyoutube.com This step is the rate-determining step of the reaction. msu.edu
Deprotonation: A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.comyoutube.com
Regioselectivity and Isomer Control in Sulfonation Processes
When sulfonating a substituted benzene ring, such as 4-chlorotoluene, the directing effects of the existing substituents play a crucial role in determining the position of the incoming sulfonic acid group. The methyl group (-CH₃) is an activating group and an ortho, para-director, while the chloro group (-Cl) is a deactivating group but also an ortho, para-director.
In the case of 4-chlorotoluene, the para position is already occupied by the chloro group. Therefore, sulfonation will be directed to the positions ortho to the activating methyl group, which are positions 2 and 6, and the position ortho to the deactivating chloro group, which is position 3. The sulfonic acid group will preferentially add to the position that is most activated and least sterically hindered. The methyl group's activating effect generally outweighs the deactivating effect of the chlorine atom. However, steric hindrance from the methyl group can influence the final isomer distribution. quora.com To obtain benzenesulfonic acid, 3-chloro-4-methyl-, the starting material would be 2-chlorotoluene. In this case, the methyl group directs to positions 4 and 6, and the chloro group directs to positions 3 and 5. The desired product is formed by sulfonation at the 4-position.
Controlling the reaction conditions, such as temperature and the concentration of the sulfonating agent, is essential for maximizing the yield of the desired isomer. quora.com
Halogenation of Methylbenzenesulfonic Acids
An alternative synthetic approach involves the chlorination of a pre-existing methylbenzenesulfonic acid, such as p-toluenesulfonic acid.
Chlorination Reaction Mechanisms and Positional Selectivity
The chlorination of an activated aromatic ring like p-toluenesulfonic acid is also an electrophilic aromatic substitution reaction. The sulfonic acid group is a deactivating group and a meta-director. The methyl group, as mentioned, is an activating ortho, para-director. Therefore, the incoming chlorine atom will be directed to the positions ortho to the methyl group. In the case of p-toluenesulfonic acid, this would be the 2-position. To obtain the 3-chloro isomer, one would need to start with m-toluenesulfonic acid.
The reaction typically involves the use of a chlorinating agent, such as chlorine gas (Cl₂), in the presence of a catalyst. mdpi.com
Catalytic Roles in Halogenation: Lewis Acid Mediation
Lewis acids are often employed as catalysts in halogenation reactions. mdpi.com Common Lewis acid catalysts include iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃). mdpi.com The role of the Lewis acid is to polarize the halogen-halogen bond, making the terminal halogen atom more electrophilic and thus a more potent attacking species for the aromatic ring. masterorganicchemistry.com
Synthesis via 3-Chloro-4-methylbenzenesulfonyl Chloride and Subsequent Transformations
Benzenesulfonic acid, 3-chloro-4-methyl- can also be prepared from its corresponding sulfonyl chloride, 3-chloro-4-methylbenzenesulfonyl chloride. This intermediate can be synthesized by the chlorosulfonation of toluene (B28343), which can favor the formation of the ortho-sulfonyl chloride under certain conditions. stackexchange.com
The subsequent transformation of the sulfonyl chloride to the sulfonic acid is typically achieved through hydrolysis. orgsyn.org This reaction involves the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The hydrolysis of arenesulfonyl chlorides can proceed through different mechanisms depending on the reaction conditions and the nature of the substituents on the aromatic ring. researchgate.net
| Starting Material | Reagents | Key Transformation | Product |
| 4-Chlorotoluene | Concentrated H₂SO₄/SO₃ | Electrophilic Sulfonation | Benzenesulfonic acid, 2-chloro-4-methyl- |
| p-Toluenesulfonic acid | Cl₂, Lewis Acid (e.g., FeCl₃) | Electrophilic Chlorination | Benzenesulfonic acid, 2-chloro-4-methyl- |
| 3-Chloro-4-methylbenzenesulfonyl chloride | H₂O | Hydrolysis | Benzenesulfonic acid, 3-chloro-4-methyl- |
| Toluene | 1. H₂SO₄/SO₃ 2. Cl₂ | Sulfonation followed by Chlorination | Benzenesulfonic acid, 3-chloro-4-methyl- and other isomers |
Preparation of Sulfonyl Chloride Precursors
The direct precursor to 3-chloro-4-methyl-benzenesulfonic acid is 3-chloro-4-methylbenzenesulfonyl chloride. A common and effective method for its preparation is the direct chlorination of 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride). google.comchemicalbook.comchemdad.com
This electrophilic aromatic substitution reaction is typically catalyzed to ensure high yield and selectivity. A detailed example of this process involves melting 4-methylbenzenesulfonyl chloride and treating it with elemental chlorine. google.com The reaction is facilitated by the addition of catalysts such as iron(III) chloride and iodine. The temperature is maintained between 75°C and 80°C until gas chromatography analysis confirms the completion of the chlorination. google.com This method can achieve a theoretical yield of approximately 100% with a purity of 97% or higher. google.com The primary impurities consist of small quantities of the unreacted starting material and dichloro compounds. google.com
An alternative route begins with the sulfonation of toluene using anhydrous sulfuric acid, which is then followed by chlorination with gaseous chlorine to yield the target sulfonic acid. chemicalbook.com General methods for preparing benzenesulfonyl chlorides also include reacting a benzenesulfonic acid or its salt with agents like phosphorus pentachloride or chlorosulfonic acid. orgsyn.org
Table 1: Reaction Parameters for the Synthesis of 3-chloro-4-methylbenzenesulfonyl chloride
| Parameter | Value/Condition | Source |
| Starting Material | 4-methylbenzenesulfonyl chloride | google.com |
| Reagent | Elemental Chlorine (Cl₂) | google.com |
| Catalysts | Iron(III) chloride (FeCl₃), Iodine (I₂) | google.com |
| Temperature | 75°C - 80°C | google.com |
| Monitoring | Gas Chromatography (GC) | google.com |
| Purity | ≥97% | google.com |
| Yield | ~100% of theory | google.com |
Hydrolytic Conversion of Sulfonyl Chlorides to Sulfonic Acids
The conversion of the 3-chloro-4-methylbenzenesulfonyl chloride intermediate into the final product, 3-chloro-4-methyl-benzenesulfonic acid, is achieved through hydrolysis. Sulfonyl chlorides are generally sensitive to moisture and react with water to form the corresponding sulfonic acid and hydrochloric acid. orgsyn.org
This conversion can be performed by treating the sulfonyl chloride with water, often with heating to ensure the reaction proceeds to completion. For instance, a general procedure involves pouring the reaction mixture containing the sulfonyl chloride into ice water and then heating the resulting mixture. google.com This process effectively hydrolyzes the sulfonyl chloride functional group to a sulfonic acid group. The mechanism of arenesulfonyl chloride hydrolysis can be complex, potentially involving different pathways and intermediates depending on the specific reaction conditions and substrate. researchgate.net Care must be taken during the workup of sulfonyl chloride synthesis to avoid premature hydrolysis, which would decrease the yield of the intermediate. orgsyn.org
Optimization and Scale-Up of Synthetic Processes
The efficiency, yield, and environmental impact of synthesizing 3-chloro-4-methyl-benzenesulfonic acid can be significantly improved by optimizing reaction conditions and developing more sustainable routes.
Reaction Condition Parameters for Enhanced Yield and Purity
Optimizing the synthesis of benzenesulfonic acids and their precursors involves careful control over several key parameters.
Temperature: In the chlorination of 4-methylbenzenesulfonyl chloride, maintaining the temperature between 75°C and 80°C is crucial for achieving high conversion and minimizing side reactions. google.com For sulfonation reactions, the temperature can influence isomer distribution and the rate of reaction. quora.com
Catalysts: The use of iron(III) chloride and iodine in the chlorination step is vital for activating the aromatic ring towards electrophilic attack by chlorine. google.com
Reagent Stoichiometry: During sulfonation, the ratio of the sulfonating agent (e.g., chlorosulfonic acid) to the aromatic substrate is critical. Using a significant excess of the sulfonating agent can help drive the reaction to completion and increase the yield of the desired sulfonyl chloride, minimizing the formation of by-products like diaryl sulfones. orgsyn.orggoogle.com
Reaction Time: Sufficient reaction time is necessary to ensure complete conversion. In the chlorination of p-toluenesulfonyl chloride, the reaction is monitored by GC analysis to determine the endpoint. google.com
Purification: After the reaction, the crude 3-chloro-4-methylbenzenesulfonyl chloride can be purified by washing or distillation to remove residual chlorine, HCl, and any remaining starting material or by-products. google.com
Table 2: Key Optimization Parameters and Their Effects
| Parameter | Process | Effect of Optimization | Source |
| Temperature Control | Chlorination/Sulfonation | Controls reaction rate and selectivity, minimizes by-products. | google.comquora.com |
| Catalyst Selection | Chlorination | Increases reaction rate and yield. | google.com |
| Reagent Ratio | Sulfonation | Excess sulfonating agent can reduce sulfone by-product formation. | orgsyn.org |
| Purification Method | Sulfonyl Chloride Prep. | Washing/distillation improves final product purity. | google.com |
Development of Efficient and Sustainable Synthetic Routes
Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. For the synthesis of substituted benzenesulfonic acids, several strategies can be employed to enhance sustainability.
One approach involves the use of more environmentally friendly sulfonating agents. While oleum (B3057394) and chlorosulfonic acid are effective, they generate significant acidic waste. Research into solid acid catalysts or milder sulfonating systems aims to reduce this environmental burden. researchgate.net
Process intensification, such as the use of microreactors, offers significant advantages for highly exothermic reactions like sulfonation. Microchannel reactors provide superior heat and mass transfer, allowing for better temperature control, increased reaction efficiency, and enhanced safety, which are all critical for scale-up. mdpi.com This technology can lead to greener and more efficient synthesis of sulfonated compounds. mdpi.com
Chemical Transformations and Reaction Mechanisms of Benzenesulfonic Acid, 3 Chloro 4 Methyl
Electrophilic Aromatic Substitution Reactivity
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In the case of 3-chloro-4-methylbenzenesulfonic acid, the outcome of such reactions is dictated by the directing effects of the three substituents already present on the ring.
The position of an incoming electrophile is directed by the existing substituents on the benzene (B151609) ring. Each group exerts its own influence, which can be either activating or deactivating towards the reaction rate, and directs the substitution to specific positions (ortho, meta, or para).
Chloro Group (-Cl): The chlorine atom is an ortho-, para-directing group. vaia.com It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect, but its lone pairs can be donated through resonance, directing incoming electrophiles to the ortho and para positions. vaia.com
Methyl Group (-CH₃): The methyl group is an electron-donating group through induction and hyperconjugation. This makes it an activating group, increasing the rate of electrophilic substitution compared to benzene. It is an ortho-, para-director. libretexts.orgsavemyexams.com
Sulfonic Acid Group (-SO₃H): The sulfonic acid group is a strong electron-withdrawing group. numberanalytics.com Consequently, it is a deactivating group and directs incoming electrophiles to the meta position. numberanalytics.comvaia.com
The following table summarizes the characteristics of each substituent:
Table 1: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Type | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -Cl (Chloro) | Halogen | Deactivating | Ortho, Para |
| -CH₃ (Methyl) | Alkyl | Activating | Ortho, Para |
| -SO₃H (Sulfonic Acid) | Sulfo | Deactivating | Meta |
The substitution pattern on 3-chloro-4-methylbenzenesulfonic acid results from the cumulative and competitive effects of the three substituents. The positions on the ring (numbered C1 to C6, starting from the carbon bearing the sulfonic acid group) have varying levels of activation or deactivation.
C1: Bears the -SO₃H group.
C2: Ortho to -SO₃H, meta to -Cl, and meta to -CH₃. This position is strongly deactivated.
C3: Bears the -Cl group.
C4: Bears the -CH₃ group.
C5: Ortho to -CH₃, meta to -SO₃H, and ortho to -Cl. The ortho-, para-directing methyl and chloro groups direct to this position, while the sulfonic acid group directs meta to it. The activating effect of the methyl group likely makes this the most favorable position for electrophilic attack, despite some steric hindrance from the adjacent methyl group.
C6: Ortho to -SO₃H and meta to -CH₃ and -Cl. This position is also strongly deactivated.
Considering these effects, electrophilic substitution is most likely to occur at the C5 position. For instance, nitration of the parent compound would be expected to yield 3-chloro-4-methyl-5-nitrobenzenesulfonic acid. nih.gov
Table 2: Predicted Outcome of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Predicted Major Product |
|---|---|---|
| Nitration | NO₂⁺ | 3-chloro-4-methyl-5-nitrobenzenesulfonic acid |
| Halogenation | Br⁺, Cl⁺ | 5-bromo-3-chloro-4-methylbenzenesulfonic acid |
| Friedel-Crafts Alkylation | R⁺ | Reaction unlikely due to strong deactivation by -SO₃H |
| Friedel-Crafts Acylation | RC=O⁺ | Reaction unlikely due to strong deactivation by -SO₃H |
Nucleophilic Substitution Reactions Involving the Chlorine Atom
Aryl halides are generally unreactive towards nucleophilic substitution. However, the reaction can proceed if the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org
In 3-chloro-4-methylbenzenesulfonic acid, the sulfonic acid group is a strong electron-withdrawing group, which can activate the ring for nucleophilic aromatic substitution (SNAr). The -SO₃H group, being ortho to the chlorine atom, can help stabilize the negative charge of the intermediate formed during the reaction. The methyl group, being electron-donating, has a slight deactivating effect on this reaction.
The scope of this reaction includes strong nucleophiles such as hydroxide (B78521) ions, alkoxides, and amines. The reaction typically requires forcing conditions, such as high temperatures. The limitations include the use of weak nucleophiles, which will not react, and the possibility of side reactions under harsh conditions.
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Addition Step: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the ortho-sulfonic acid group. This delocalization is crucial for stabilizing the intermediate and allowing the reaction to proceed.
Elimination Step: The leaving group (chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org
Reactivity of the Sulfonic Acid Functional Group
The sulfonic acid group itself can participate in several characteristic reactions. numberanalytics.com
Desulfonation: This is the reverse of the sulfonation reaction. wikipedia.org Heating aromatic sulfonic acids with dilute acid or superheated steam removes the -SO₃H group and replaces it with a hydrogen atom. wikipedia.orgdoubtnut.comlibretexts.org For example, treating 3-chloro-4-methylbenzenesulfonic acid with superheated steam would likely yield 2-chlorotoluene. doubtnut.com This reversibility makes the sulfo group useful as a protecting or directing group in organic synthesis. wikipedia.org
Nucleophilic Displacement (Ipso Substitution): While the C-S bond is strong, the sulfonic acid group can act as a leaving group in ipso-substitution reactions, particularly on electron-deficient rings. wikipedia.org Strong nucleophiles can displace the sulfonate group. For example, the historical production of phenol (B47542) involved the fusion of sodium benzenesulfonate (B1194179) with sodium hydroxide at high temperatures. wikipedia.orgwikipedia.org More recent studies have shown that the sulfonic acid group in electron-deficient systems can be displaced by amines or active methylene (B1212753) compounds under milder conditions. nih.gov
Formation of Derivatives: Like carboxylic acids, sulfonic acids can be converted into various derivatives. Reaction with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid into the corresponding sulfonyl chloride (e.g., 3-chloro-4-methylbenzenesulfonyl chloride). wikipedia.org These sulfonyl chlorides are versatile intermediates for the synthesis of sulfonamides (by reaction with ammonia (B1221849) or amines) and sulfonate esters (by reaction with alcohols). wikipedia.org The formation of 3-chloro-4-methylbenzenesulfonic anhydride (B1165640) has also been noted.
Table 3: Summary of Reactions Involving the Sulfonic Acid Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Desulfonation | Dilute H₂SO₄ (aq), heat; or Superheated Steam | Arene (2-chlorotoluene) |
| Nucleophilic Displacement | Fused NaOH, heat | Phenol derivative |
| Sulfonyl Chloride Formation | PCl₅ or SOCl₂ | Sulfonyl chloride |
| Sulfonamide Formation (from sulfonyl chloride) | NH₃ or RNH₂ | Sulfonamide |
| Sulfonate Ester Formation (from sulfonyl chloride) | ROH | Sulfonate ester |
Formation of Sulfonic Esters and Amides
The sulfonic acid group is the primary site for derivatization, readily converting into sulfonyl chlorides, which are pivotal precursors for esters and amides. orgsyn.org The transformation of 3-chloro-4-methylbenzenesulfonic acid into its sulfonyl chloride, 3-chloro-4-methylbenzenesulfonyl chloride, is typically achieved using standard chlorinating agents like thionyl chloride or phosphorus pentachloride. orgsyn.org
This activated intermediate, 3-chloro-4-methylbenzenesulfonyl chloride, readily undergoes nucleophilic substitution with alcohols and amines to yield the corresponding sulfonic esters and sulfonamides. orgsyn.orgnih.gov These reactions are fundamental in the synthesis of a wide array of organic compounds, including pharmaceuticals and dyes. ontosight.ai
Reaction with Alcohols (Esterification): In the presence of a base, 3-chloro-4-methylbenzenesulfonyl chloride reacts with various alcohols (R-OH) to form 3-chloro-4-methylbenzenesulfonate esters. The base neutralizes the HCl generated during the reaction, driving it to completion.
Reaction with Amines (Amide Formation): Similarly, reaction with primary or secondary amines (R-NH₂ or R₂NH) affords the corresponding N-substituted 3-chloro-4-methylbenzenesulfonamides. nih.gov The reactivity of the amine and the steric hindrance around the nitrogen atom influence the reaction rate and yield.
| Reactant Class | Reagent Example | Product Type | General Reaction Conditions |
| Alcohols | Ethanol | Ethyl 3-chloro-4-methylbenzenesulfonate | Base (e.g., pyridine), inert solvent |
| Primary Amines | Aniline | N-Phenyl-3-chloro-4-methylbenzenesulfonamide | Inert solvent, often with a base |
| Secondary Amines | Diethylamine | N,N-Diethyl-3-chloro-4-methylbenzenesulfonamide | Inert solvent, often with a base |
Salt Formation and its Influence on Reactivity Profiles
As a strong acid, 3-chloro-4-methylbenzenesulfonic acid readily forms salts with bases. This salt formation can significantly alter the compound's physical properties, such as solubility, and can influence its reactivity in subsequent chemical transformations. For instance, the formation of salts with amines has been shown to enhance thermal stability compared to the parent acid. nih.gov
The anionic sulfonate group in the salt form is a poor leaving group, which deactivates the aromatic ring towards electrophilic substitution compared to the free sulfonic acid. However, the salt form can be advantageous in reactions where the acidic proton might interfere with reagents or catalyze unwanted side reactions. The choice between using the free acid or its salt is therefore a critical consideration in synthetic planning.
Functionalization of the Methyl Side Chain
The methyl group on the aromatic ring of 3-chloro-4-methylbenzenesulfonic acid and its derivatives presents another site for chemical modification. nih.gov This functionalization can proceed through different mechanisms, primarily radical and ionic pathways, allowing for the introduction of a variety of functional groups.
Radical and Ionic Reactions at the Methyl Group
Radical Reactions: Under free-radical conditions, such as in the presence of UV light, the methyl group can undergo halogenation. libretexts.org For example, the reaction with chlorine gas under UV irradiation leads to the substitution of hydrogen atoms on the methyl group with chlorine, forming (chloromethyl), (dichloromethyl), and ultimately (trichloromethyl) derivatives. libretexts.org This free-radical chain reaction is initiated by the homolytic cleavage of the chlorine molecule. libretexts.org
Ionic Reactions: The methyl group can also be a target for oxidation reactions, which typically proceed through ionic mechanisms. Strong oxidizing agents can convert the methyl group into a carboxyl group, yielding 2-chloro-4-sulfobenzoic acid. This transformation highlights the ability to convert the alkyl side chain into a different functional group, further expanding the synthetic utility of the parent molecule. chemicalbook.com
| Reaction Type | Reagents | Product Functional Group | Key Conditions |
| Radical Halogenation | Cl₂, UV light | -CH₂Cl, -CHCl₂, -CCl₃ | Photochemical initiation |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄) | -COOH | Typically harsh conditions (heat, strong acid/base) |
Comparative Reactivity Studies with Isomeric and Analogous Benzenesulfonic Acids
The reactivity of 3-chloro-4-methylbenzenesulfonic acid is influenced by the electronic effects and positions of its substituents. Comparing its reactivity to its isomers, such as 4-chloro-3-methylbenzenesulfonic acid or 2-chloro-4-methylbenzenesulfonic acid, reveals important structure-activity relationships.
A change in the position of a single substituent can significantly impact the binding thermodynamics and biological activity of resulting derivatives, as seen in studies of analogous substituted compounds. magtech.com.cn While specific comparative kinetic studies on 3-chloro-4-methylbenzenesulfonic acid are not abundant in the provided search results, the principles of physical organic chemistry suggest that its reactivity profile will be distinct from its isomers due to the unique electronic and steric environment of the reaction centers. For example, the acidity of the sulfonic acid group and the nucleophilicity of the corresponding sulfonate salt will be subtly different between the isomers, which can affect reaction rates in processes like esterification or amidation.
Derivatives of Benzenesulfonic Acid, 3 Chloro 4 Methyl and Their Synthetic Explorations
Synthesis of Novel Heterocyclic Derivatives
The incorporation of heterocyclic motifs is a cornerstone of modern medicinal chemistry and materials science. The derivatization of 3-chloro-4-methylbenzenesulfonic acid into various heterocyclic systems opens avenues to new chemical entities with potentially unique properties.
Construction of Pyrazole-Containing Benzenesulfonic Acid Analogs
The pyrazole (B372694) ring is a privileged scaffold in drug discovery. The synthesis of pyrazole-containing analogs of 3-chloro-4-methylbenzenesulfonic acid can be achieved through several established synthetic routes. A primary method involves the reaction of the corresponding sulfonyl chloride with hydrazine (B178648) or its derivatives.
One notable example is the formation of 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid. This demonstrates the successful linkage of the benzenesulfonic acid core to a pyrazolone (B3327878) ring system. The general synthetic strategy often involves the initial conversion of 3-chloro-4-methylbenzenesulfonic acid to its more reactive sulfonyl chloride. This intermediate, 3-chloro-4-methylbenzenesulfonyl chloride, can then react with hydrazine hydrate (B1144303) to form a sulfonyl hydrazide. mdpi.com Subsequent condensation of this sulfonyl hydrazide with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, leads to the formation of the pyrazole ring through intramolecular cyclization and dehydration. mdpi.comnih.gov
Variations of this approach allow for the introduction of diverse substituents on the pyrazole ring by employing different diketone starting materials. mdpi.com The general reaction scheme is presented below:
Scheme 1: General Synthesis of Pyrazole-Containing Benzenesulfonic Acid Analogs
Activation of the Sulfonic Acid: 3-chloro-4-methylbenzenesulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield 3-chloro-4-methylbenzenesulfonyl chloride. orgsyn.org
Formation of Sulfonyl Hydrazide: The resulting sulfonyl chloride is reacted with hydrazine hydrate (N₂H₄·H₂O) to form 3-chloro-4-methylbenzenesulfonyl hydrazide. google.com
Cyclocondensation with a 1,3-Dicarbonyl Compound: The sulfonyl hydrazide is then condensed with a β-dicarbonyl compound (e.g., acetylacetone (B45752) or ethyl acetoacetate) in the presence of an acid or base catalyst to construct the pyrazole ring. mdpi.com
| Reactant 1 | Reactant 2 | Product |
| 3-chloro-4-methylbenzenesulfonyl hydrazide | Ethyl acetoacetate | 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid derivative |
| 3-chloro-4-methylbenzenesulfonyl hydrazide | Acetylacetone | 3-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonic acid derivative |
Routes to Sulfonamide Derivatives
The synthesis of sulfonamides is one of the most common and well-established derivatizations of benzenesulfonic acids. ekb.eg The reaction of 3-chloro-4-methylbenzenesulfonyl chloride with a wide range of primary and secondary amines provides a straightforward and efficient route to a diverse library of sulfonamides. ijarsct.co.inlibretexts.org This reaction, often referred to as sulfonylation, is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net
The general reaction is as follows:
ClC₆H₃(CH₃)SO₂Cl + R¹R²NH → ClC₆H₃(CH₃)SO₂NR¹R² + HCl
The versatility of this reaction allows for the incorporation of a vast array of functional groups and structural motifs by simply varying the amine component. This includes aliphatic, aromatic, and heterocyclic amines. rsc.org The reaction conditions can often be optimized for high yields, with some syntheses being performed under microwave irradiation to accelerate the reaction rate. rsc.org
Below is a table illustrating the synthesis of various sulfonamide derivatives from 3-chloro-4-methylbenzenesulfonyl chloride:
| Amine | Base | Product |
| Aniline | Pyridine | N-phenyl-3-chloro-4-methylbenzenesulfonamide |
| Piperidine | Triethylamine | 1-[(3-chloro-4-methylphenyl)sulfonyl]piperidine |
| 2-Aminopyridine | Pyridine | N-(pyridin-2-yl)-3-chloro-4-methylbenzenesulfonamide |
| Methylamine | Sodium Hydroxide (B78521) | N,4-dimethyl-3-chlorobenzenesulfonamide |
Cyclocondensation and Annulation Reactions
Beyond the direct formation of sulfonamides and pyrazoles, the derivatives of 3-chloro-4-methylbenzenesulfonic acid can serve as precursors in more complex cyclocondensation and annulation reactions to build fused heterocyclic systems. For instance, a sulfonamide derivative bearing a reactive functional group, such as an amino or carboxyl group, ortho to the sulfonamide linkage can undergo intramolecular cyclization to form a variety of fused ring systems.
Annulation reactions, such as the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, could potentially be employed using a derivative of 3-chloro-4-methylbenzenesulfonic acid that contains a suitable Michael acceptor and an enolate precursor. researchgate.net Another example is the [3+2] annulation reaction, which is a powerful tool for the construction of five-membered rings. chim.itrsc.org A derivative of 3-chloro-4-methylbenzenesulfonic acid could be designed to participate as either the three-atom or two-atom component in such a reaction.
Design and Preparation of Functionalized Analogs
The strategic functionalization of the 3-chloro-4-methylbenzenesulfonic acid core is crucial for fine-tuning its chemical and physical properties. This can be achieved through the introduction of diverse substituents or by employing multi-step synthetic strategies to construct more complex molecular architectures.
Strategic Introduction of Diverse Substituents
The introduction of diverse substituents onto the 3-chloro-4-methylbenzenesulfonic acid scaffold can be accomplished through several strategies. The most direct approach involves the derivatization of the sulfonyl chloride group, as discussed in the synthesis of sulfonamides. This allows for the incorporation of a virtually limitless array of substituents via the corresponding amine.
Further functionalization of the aromatic ring is more challenging due to the existing substitution pattern. However, the methyl group could potentially be a handle for further reactions. For example, radical bromination of the methyl group using N-bromosuccinimide (NBS) could introduce a bromine atom, which can then be displaced by various nucleophiles to introduce new functional groups.
Additionally, the chloro substituent on the aromatic ring could potentially be displaced via nucleophilic aromatic substitution, although this would likely require harsh reaction conditions or the presence of strongly electron-withdrawing groups. A more feasible approach might involve transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds at the position of the chlorine atom.
Multi-Step Synthetic Strategies for Complex Molecular Architectures
The development of complex molecular architectures from 3-chloro-4-methylbenzenesulfonic acid necessitates multi-step synthetic sequences. escholarship.org These strategies often involve the sequential application of the reactions discussed in the previous sections. For example, a sulfonamide derivative could be synthesized and then a substituent on the amine portion could be further elaborated.
A hypothetical multi-step synthesis could involve the following steps:
Sulfonamide Formation: Reaction of 3-chloro-4-methylbenzenesulfonyl chloride with an amino alcohol to form a hydroxy-functionalized sulfonamide.
Esterification or Etherification: The hydroxyl group of the sulfonamide could then be esterified with a carboxylic acid or etherified with an alkyl halide to introduce a new functional group.
Cyclization: If the newly introduced functional group contains a suitable reactive site, an intramolecular cyclization could be performed to create a macrocyclic or other complex ring system.
These multi-step approaches allow for the systematic construction of complex molecules with precise control over their three-dimensional structure and functionality. numberanalytics.com The initial benzenesulfonic acid core serves as a versatile anchor point for the elaboration of these more intricate molecular designs. researchgate.netmdpi.com
Structure-Reactivity and Structure-Property Relationship Studies in Derivative Systems
The exploration of derivatives originating from benzenesulfonic acid, 3-chloro-4-methyl- offers a compelling case study in the fields of medicinal chemistry and material science. Understanding the intricate connections between the molecular architecture of these derivatives and their subsequent reactivity and properties is paramount for the rational design of novel compounds with tailored functionalities. This section delves into the nuanced structure-reactivity and structure-property relationships that have been elucidated through various synthetic and analytical endeavors.
Influence of Structural Modifications on Biological Activity
A significant area of investigation for derivatives of 3-chloro-4-methylbenzenesulfonic acid has been in the development of therapeutic agents. Research has demonstrated that even subtle changes to the molecular structure can lead to profound differences in biological activity. A notable example is found in a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, which have been synthesized and evaluated for their pro-apoptotic activity against various cancer cell lines.
In this series, the core structure derived from 3-chloro-4-methylbenzenesulfonic acid is maintained, while modifications are introduced at the periphery of the molecule, specifically on the 3-arylpropylidene fragment. The results of these studies revealed a strong dependence of cytotoxic activity on the nature and position of substituents on this aryl ring. mdpi.com
A key finding was that the presence of a hydroxyl (-OH) group on the benzene (B151609) ring of the 3-arylpropylidene fragment was critical for the compound's antiproliferative effects. Derivatives lacking this hydroxyl group were found to be inactive. This highlights a distinct structure-property relationship where the hydroxyl group is likely involved in crucial interactions with the biological target, possibly through hydrogen bonding, which are essential for inducing apoptosis in cancer cells. mdpi.com
The position of the hydroxyl group also modulated the activity. For instance, compounds with a hydroxyl group at the para-position of the aryl ring exhibited significant cytotoxicity. The most potent compounds in the series displayed mean IC₅₀ values of 12.8 µM and 12.7 µM against three cancer cell lines (MCF-7, HeLa, and HCT-116). mdpi.com One of the most active compounds demonstrated an 11-fold greater efficacy in inhibiting the growth of HCT-116 colon cancer cells compared to non-malignant HaCaT cells, suggesting a degree of selectivity. mdpi.com
The data below summarizes the structure-activity relationship for a selection of these derivatives, illustrating the impact of the substituent on the 3-arylpropylidene fragment on their anticancer activity.
| Compound | R² Substituent on Aryl Ring | Mean IC₅₀ (µM) on MCF-7, HeLa, HCT-116 cells |
| 20 | 4-OH | 12.8 |
| 24 | 4-OH | 12.7 |
| 30 | 4-OH | 8.0 (against HCT-116) |
| 31 | 4-OCH₃ | Inactive |
| Analogues without -OH | H, Cl, OCH₃, etc. | Inactive |
This table is generated based on findings reported in the study of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives. mdpi.com
Structure-Reactivity Considerations
The reactivity of derivatives of benzenesulfonic acid, 3-chloro-4-methyl- is primarily centered around the sulfonyl group, most commonly in the form of a sulfonyl chloride (3-chloro-4-methylbenzenesulfonyl chloride). This functional group is a versatile intermediate for the synthesis of a wide array of derivatives, including sulfonamides and sulfonate esters.
The reactivity of the sulfonyl chloride is governed by the electronic environment of the benzene ring and the steric hindrance around the sulfur atom. The 3-chloro and 4-methyl substituents on the benzene ring have opposing electronic effects. The methyl group is a weak electron-donating group, which would slightly decrease the electrophilicity of the sulfur atom. Conversely, the chlorine atom is an electron-withdrawing group, which enhances the electrophilicity of the sulfur, making it more susceptible to nucleophilic attack. The net effect of these substituents influences the rate of reaction with various nucleophiles.
Further derivatization of the aromatic ring would predictably alter this reactivity. The introduction of strong electron-withdrawing groups (e.g., a nitro group) would be expected to increase the reactivity of the sulfonyl chloride towards nucleophiles. Conversely, the addition of more electron-donating groups would likely decrease its reactivity.
The general reaction for the formation of sulfonamides from 3-chloro-4-methylbenzenesulfonyl chloride and an amine is illustrative of this reactivity. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The nature of the amine (primary, secondary, aromatic, aliphatic) and the substituents on the benzenesulfonyl chloride ring will dictate the reaction kinetics. For instance, more nucleophilic amines will react faster.
Studies on the aminolysis of 3-chlorosulfonylbenzoyl chloride, a related compound, have shown that the reactivity is dependent on the basicity of the amine. This principle can be extended to the derivatives of 3-chloro-4-methylbenzenesulfonyl chloride.
The table below illustrates the expected qualitative impact of additional substituents on the reactivity of the 3-chloro-4-methylbenzenesulfonyl moiety.
| Additional Substituent on the Benzene Ring | Electronic Effect | Expected Impact on Electrophilicity of Sulfur | Predicted Effect on Reaction Rate with Nucleophiles |
| Nitro (-NO₂) | Strong Electron-Withdrawing | Increase | Increase |
| Cyano (-CN) | Strong Electron-Withdrawing | Increase | Increase |
| Methoxy (-OCH₃) | Strong Electron-Donating | Decrease | Decrease |
| Amino (-NH₂) | Strong Electron-Donating | Decrease | Decrease |
This table represents predicted trends based on established principles of physical organic chemistry.
Structure-Property Relationships: Physicochemical Characteristics
Beyond biological activity and chemical reactivity, the structural features of these derivatives also dictate their physicochemical properties, such as solubility, lipophilicity (logP), and melting point. These properties are crucial for the practical application of the compounds, influencing everything from their formulation as pharmaceuticals to their utility in materials science.
For instance, in the context of drug design, the lipophilicity of a molecule is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. By systematically modifying the structure of a derivative of benzenesulfonic acid, 3-chloro-4-methyl-, it is possible to fine-tune its logP value to optimize its pharmacokinetic behavior. The introduction of polar functional groups, such as hydroxyl or carboxyl groups, will generally decrease lipophilicity and increase water solubility. Conversely, the addition of nonpolar moieties, such as alkyl or aryl groups, will increase lipophilicity.
The crystal packing and intermolecular interactions of these derivatives are also highly dependent on their structure. A study on the salts of 3-chloro-4-hydroxyphenylacetic acid, a structurally related compound, demonstrated how different amine counterions influence the crystal structure and thermal stability through various hydrogen bonding and other non-covalent interactions. Similar principles would apply to the crystalline derivatives of benzenesulfonic acid, 3-chloro-4-methyl-, where the presence of the sulfonamide group provides strong hydrogen bond donor and acceptor sites, influencing the solid-state properties of the material.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone for the separation and quantification of Benzenesulfonic acid, 3-chloro-4-methyl-. The selection of the appropriate chromatographic technique is dictated by the analytical requirements, such as resolution, speed, and the nature of the impurities.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile compounds like benzenesulfonic acids. The development of a successful HPLC method for 3-chloro-4-methylbenzenesulfonic acid involves the careful optimization of several parameters to achieve adequate separation from potential isomers and process-related impurities.
Reverse-phase (RP) HPLC is a common approach for this compound. sielc.com Method development typically focuses on:
Stationary Phase: C18 columns are frequently employed due to their hydrophobicity, which provides good retention for the aromatic ring of the analyte. Other options include specialized columns like Newcrom R1, which is a reverse-phase column with low silanol (B1196071) activity, designed to improve peak shape for acidic compounds. sielc.com
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.com The pH of the aqueous phase is a critical parameter; an acidic modifier like phosphoric acid or formic acid is often added to suppress the ionization of the sulfonic acid group, leading to better retention and peak symmetry on reverse-phase columns. sielc.com
Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set to capture the absorbance of the benzene (B151609) ring, often around 220 nm.
A typical starting point for a gradient RP-HPLC method is outlined in the table below. The gradient allows for the elution of compounds with a wide range of polarities.
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic retention for the aromatic compound. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid suppresses ionization for better peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the analyte. |
| Gradient | Start with a low percentage of B, increasing over time. | Ensures separation of early-eluting polar and late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | Typical flow for a standard 4.6 mm ID column. |
| Detector | UV at 220 nm | Detects the aromatic ring of the analyte and related substances. |
| Column Temp. | 25-30 °C | Ensures reproducible retention times. |
This table represents a generalized starting method for HPLC analysis of Benzenesulfonic acid, 3-chloro-4-methyl-.
Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns packed with sub-2 µm particles, offers significant advantages over traditional HPLC for the analysis of benzenesulfonic acid derivatives. The primary benefits are a dramatic reduction in analysis time and improved resolution and sensitivity.
For Benzenesulfonic acid, 3-chloro-4-methyl-, converting an HPLC method to a UPLC method can decrease run times from over 20 minutes to as little as 5 minutes without compromising separation quality. This high-throughput capability is invaluable in quality control environments. The principles of method development are similar to HPLC, but flow rates are adjusted for the smaller column dimensions, and the system must be capable of handling the higher backpressures generated. UPLC systems, when coupled with mass spectrometry (UPLC-MS), provide a powerful tool for the rapid analysis and identification of impurities.
Benzenesulfonic acid, 3-chloro-4-methyl- itself is an achiral molecule and therefore does not exist as enantiomers. However, chiral chromatography becomes a critical analytical technique when dealing with its derivatives that may possess chiral centers or axial chirality. For instance, novel axially chiral sulfonic acids derived from naphthalene (B1677914) sulfonic acids have been successfully resolved into their stable atropisomers using optical resolution via diastereomeric salt formation, with the enantiomeric excess determined by chiral Supercritical Fluid Chromatography (SFC). acs.org
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for the enantiomeric separation of a wide range of compounds and are often the first choice for method development in both HPLC and SFC. nih.gov Should a synthetic pathway lead to a chiral derivative of 3-chloro-4-methylbenzenesulfonic acid, these types of CSPs would be the primary candidates for developing a separation method to isolate and quantify the individual enantiomers.
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for the structural elucidation of Benzenesulfonic acid, 3-chloro-4-methyl-, providing information on its molecular weight and fragmentation patterns, which act as a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which can be used to confirm the elemental composition of the molecule. For Benzenesulfonic acid, 3-chloro-4-methyl- (C7H7ClO3S), the theoretical exact masses of its protonated and deprotonated forms can be calculated.
An HRMS instrument can measure the m/z to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula. This capability is crucial for distinguishing the target compound from isomers or other molecules that may have the same nominal mass.
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
| [M+H]+ (Protonated Molecule) | [C7H8ClO3S]+ | 207.00392 |
| [M-H]- (Deprotonated Molecule) | [C7H6ClO3S]- | 204.97297 |
| [M+Na]+ (Sodium Adduct) | [C7H7ClNaO3S]+ | 228.97291 |
This table presents the calculated theoretical exact masses for different ionic species of Benzenesulfonic acid, 3-chloro-4-methyl-.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected precursor ion, providing detailed structural information. nih.gov In an MS/MS experiment, the parent ion of 3-chloro-4-methylbenzenesulfonic acid is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. unt.edu
The fragmentation pattern of substituted benzenesulfonic acids often involves characteristic neutral losses. For deprotonated benzenesulfonamides, a common fragmentation pathway is the neutral loss of a sulfur dioxide (SO2) molecule. nist.gov A similar pathway can be anticipated for 3-chloro-4-methylbenzenesulfonic acid. Analysis in negative ion mode is often preferred for acidic compounds.
The expected fragmentation pathways for the deprotonated molecule [M-H]⁻ (m/z 204.97) would likely include:
Loss of SO2: A rearrangement reaction leading to the loss of a neutral SO2 molecule (63.96 Da).
Loss of SO3: Cleavage of the C-S bond resulting in the loss of a neutral sulfur trioxide molecule (79.96 Da).
The resulting fragment ions provide structural confirmation. For example, the loss of SO3 would yield a 3-chloro-4-methylphenoxide anion, confirming the substitution pattern on the aromatic ring.
| Precursor Ion (m/z) | Proposed Neutral Loss | Mass Loss (Da) | Proposed Product Ion Structure |
| 204.97 | SO₃ | 79.96 | 3-chloro-4-methylphenoxide anion |
| 204.97 | HSO₃⁻ | 80.96 | 3-chloro-4-methylphenyl radical (less likely in ESI) |
| 204.97 | SO₂ | 63.96 | Anion of 3-chloro-4-methylphenol (B1346567) (after rearrangement) |
This table outlines potential fragmentation pathways for deprotonated Benzenesulfonic acid, 3-chloro-4-methyl- in an MS/MS experiment.
By combining advanced chromatographic separation with high-resolution and tandem mass spectrometry, a comprehensive analytical profile of Benzenesulfonic acid, 3-chloro-4-methyl- can be established, ensuring its identity, purity, and quality.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined, providing a detailed structural map of "Benzenesulfonic acid, 3-chloro-4-methyl-".
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of "Benzenesulfonic acid, 3-chloro-4-methyl-" is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the chloro, methyl, and sulfonic acid substituents on the benzene ring. The anticipated chemical shifts are outlined in Table 1. The aromatic region will likely show complex splitting patterns due to spin-spin coupling between adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzenesulfonic acid, 3-chloro-4-methyl-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 7.8 - 8.0 | d |
| H-5 | 7.4 - 7.6 | d |
| H-6 | 7.6 - 7.8 | dd |
| -CH₃ | 2.3 - 2.5 | s |
| -SO₃H | 10.0 - 12.0 | s (broad) |
Note: Predicted values are based on the analysis of substituent effects on the benzene ring. Actual experimental values may vary depending on the solvent and other experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "Benzenesulfonic acid, 3-chloro-4-methyl-" will produce a distinct signal. The predicted chemical shifts are detailed in Table 2. The positions of the signals are indicative of the electronic environment of each carbon atom, with carbons attached to electronegative atoms or groups appearing at higher chemical shifts (downfield).
Table 2: Predicted ¹³C NMR Chemical Shifts for Benzenesulfonic acid, 3-chloro-4-methyl-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 140 - 145 |
| C-2 | 128 - 132 |
| C-3 | 133 - 137 |
| C-4 | 138 - 142 |
| C-5 | 125 - 129 |
| C-6 | 127 - 131 |
| -CH₃ | 19 - 22 |
Note: Predicted values are based on incremental calculations and comparison with similar structures.
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are invaluable.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in confirming the relative positions of the aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): This 2D technique correlates the chemical shifts of protons with the directly attached carbon atoms. An HSQC spectrum would allow for the unambiguous assignment of each protonated carbon atom in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between quaternary carbons (which have no attached protons) and nearby protons. For instance, correlations between the methyl protons and the C-3, C-4, and C-5 carbons would be expected, confirming the position of the methyl group.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
The FT-IR and FT-Raman spectra of "Benzenesulfonic acid, 3-chloro-4-methyl-" would be expected to show absorption bands characteristic of the sulfonic acid group, the substituted benzene ring, and the C-Cl bond. Key expected vibrational frequencies are listed in Table 3. For a similar compound, 3-chloro-4-methylbenzoic acid, FT-IR and FT-Raman spectra have been reported, which can serve as a basis for comparison. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for Benzenesulfonic acid, 3-chloro-4-methyl-
| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |
| O-H (in -SO₃H) | 3200 - 2500 (broad) | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (methyl) | 2980 - 2850 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| S=O (asymmetric) | 1250 - 1160 | Stretching |
| S=O (symmetric) | 1080 - 1010 | Stretching |
| S-O | 800 - 700 | Stretching |
| C-Cl | 800 - 600 | Stretching |
Note: These are general ranges for the indicated functional groups and can vary based on the specific molecular structure and physical state of the sample.
Coupling of Chromatographic and Spectroscopic Techniques
For the analysis of complex mixtures or for the stringent assessment of purity, the coupling of chromatographic separation techniques with spectroscopic detection is a powerful approach.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of "Benzenesulfonic acid, 3-chloro-4-methyl-", such as its methyl ester or sulfonyl chloride, GC-MS can be employed. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass information for each component, allowing for their identification. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for the direct analysis of non-volatile and thermally labile compounds like "Benzenesulfonic acid, 3-chloro-4-methyl-". A reversed-phase high-performance liquid chromatography (HPLC) column could be used to separate the target compound from any impurities. The eluent from the HPLC is then introduced into a mass spectrometer, which provides the molecular weight of the compound and, with tandem MS (MS/MS), structural information through fragmentation analysis. This technique is highly sensitive and specific, making it ideal for purity assessment and trace impurity identification.
Computational and Theoretical Investigations of Benzenesulfonic Acid, 3 Chloro 4 Methyl and Its Analogs
Quantum Chemical Calculations (e.g., Density Functional Theory – DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for Benzenesulfonic acid, 3-chloro-4-methyl- would typically be performed using a functional such as B3LYP and a basis set like 6-311G(d,p) to obtain reliable geometries and electronic data. nih.gov
The electronic structure of a molecule dictates its fundamental chemical properties. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap suggests higher reactivity and lower stability. nih.gov
For Benzenesulfonic acid, 3-chloro-4-methyl-, the HOMO is expected to be localized primarily on the benzene (B151609) ring, which is rich in π-electrons. The electron-donating methyl group at the para position would further increase the energy of the HOMO. Conversely, the electron-withdrawing chloro and sulfonic acid groups would lower the energy of the LUMO. The LUMO is likely to be distributed over the sulfonic acid group and the carbon atoms of the benzene ring attached to the electron-withdrawing substituents.
Table 1: Predicted Frontier Molecular Orbital Properties of Benzenesulfonic Acid, 3-chloro-4-methyl- (Theoretical Data)
| Parameter | Predicted Value (eV) | Description |
| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |
| HOMO-LUMO Gap | 6.3 | A larger gap suggests high stability and low reactivity. nih.gov |
Note: These are hypothetical values based on typical DFT calculations for similar aromatic compounds and are for illustrative purposes.
The electronic landscape of Benzenesulfonic acid, 3-chloro-4-methyl-, as revealed by DFT calculations, allows for the prediction of its reactivity. Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the electrophilic and nucleophilic sites of a molecule. For Benzenesulfonic acid, 3-chloro-4-methyl-, the MEP would likely show a negative potential (red and yellow regions) around the oxygen atoms of the sulfonic acid group, indicating these as primary sites for electrophilic attack. Conversely, a positive potential (blue regions) would be expected around the hydrogen atom of the sulfonic acid group and on the benzene ring, particularly near the electron-withdrawing groups, highlighting these as potential sites for nucleophilic attack.
Table 2: Predicted Global Reactivity Descriptors for Benzenesulfonic Acid, 3-chloro-4-methyl- (Theoretical Data)
| Descriptor | Formula | Predicted Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 7.5 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.2 | Energy released upon gaining an electron. |
| Electronegativity (χ) | (I + A) / 2 | 4.35 | The ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 3.15 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | 0.16 | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | 3.01 | A measure of the electrophilic power of a molecule. |
Note: These are hypothetical values calculated from the predicted HOMO/LUMO energies in Table 1 and are for illustrative purposes.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of Benzenesulfonic acid, 3-chloro-4-methyl- are crucial for its interactions with other molecules. Conformational analysis, often performed using quantum chemical methods, helps identify the most stable spatial arrangements (conformers) of the molecule. For this compound, the primary conformational flexibility arises from the rotation of the sulfonic acid group around the C-S bond and the hydroxyl group around the S-O bond. researchgate.net
Molecular Dynamics (MD) simulations can provide deeper insights into the dynamic behavior of the molecule in different environments, such as in aqueous solution. rsc.orgnih.gov By simulating the movements of atoms over time, MD can reveal how the molecule interacts with solvent molecules and how its conformation changes. This information is particularly valuable for understanding its behavior in biological or industrial systems.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov In the context of Benzenesulfonic acid, 3-chloro-4-methyl- and its analogs, QSRR models could be developed to predict various properties, such as their acidity (pKa) or their performance in specific chemical reactions. nih.govnih.gov
The development of a QSRR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed reactivity. thebrpi.orgchromatographyonline.com Such models can be used to predict the reactivity of new, unsynthesized derivatives, thereby accelerating the discovery of compounds with desired characteristics.
Prediction of Spectroscopic Properties and Validation against Experimental Data
Computational methods can predict various spectroscopic properties of Benzenesulfonic acid, 3-chloro-4-methyl-, which can then be compared with experimental data for validation. For instance, DFT calculations can be used to compute the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. nih.gov The calculated spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations.
Similarly, theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. prensipjournals.com By comparing the predicted NMR spectra with experimental data, the accuracy of the computational model can be assessed, and a more detailed understanding of the molecular structure can be achieved.
Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for Benzenesulfonic Acid, 3-chloro-4-methyl-
| Spectroscopic Data | Predicted Value (DFT) | Hypothetical Experimental Value |
| IR Frequency (cm⁻¹) | ||
| O-H stretch (sulfonic acid) | 3450 | 3465 |
| C-H stretch (aromatic) | 3100 | 3110 |
| S=O stretch (asymmetric) | 1350 | 1355 |
| S=O stretch (symmetric) | 1180 | 1185 |
| ¹H NMR Chemical Shift (ppm) | ||
| H (sulfonic acid) | 11.5 | 11.4 |
| H (aromatic, position 2) | 7.8 | 7.7 |
| H (aromatic, position 5) | 7.4 | 7.3 |
| H (aromatic, position 6) | 7.6 | 7.5 |
| H (methyl group) | 2.4 | 2.3 |
| ¹³C NMR Chemical Shift (ppm) | ||
| C (attached to S) | 140.2 | 140.0 |
| C (attached to Cl) | 134.5 | 134.3 |
| C (attached to CH₃) | 138.7 | 138.5 |
| C (methyl group) | 20.1 | 20.0 |
Note: The predicted and experimental values are hypothetical and for illustrative purposes to demonstrate the concept of validation.
Computational Design of Novel Derivatives and Reaction Pathways
The insights gained from computational investigations can be leveraged for the rational design of novel derivatives of Benzenesulfonic acid, 3-chloro-4-methyl- with tailored properties. nih.govrsc.orgresearchgate.net For example, by systematically modifying the substituents on the benzene ring in silico, it is possible to explore how these changes affect the electronic properties, reactivity, and other characteristics of the molecule. This computational screening can identify promising candidates for synthesis and experimental testing.
Furthermore, computational chemistry can be employed to investigate potential reaction pathways for the synthesis or transformation of this compound. rsc.org By calculating the energies of reactants, products, and transition states, it is possible to determine the most energetically favorable reaction mechanisms. This can guide the optimization of reaction conditions and the development of more efficient synthetic routes.
Industrial and Research Applications As a Chemical Intermediate
Role in the Synthesis of Advanced Dyes and Pigments
Benzenesulfonic acid, 3-chloro-4-methyl- and its derivatives are crucial in the manufacturing of certain azo dyes and pigments. The presence of the sulfonic acid group enhances the water solubility of the intermediates and the final products, which is often a desirable characteristic in dyeing processes.
Precursor in Azo Dye Production
A key application of Benzenesulfonic acid, 3-chloro-4-methyl- is as a precursor in the synthesis of specific azo pigments. While the compound itself is not the direct dye component, its aminated derivative, 2-Amino-5-chloro-4-methylbenzenesulfonic acid, serves as a primary aromatic amine for the production of commercially important pigments such as Pigment Red 52:1 and Pigment Red 53:1.
The general synthesis process involves the diazotization of 2-Amino-5-chloro-4-methylbenzenesulfonic acid. In this step, the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5°C). This reaction converts the amino group into a highly reactive diazonium salt.
The resulting diazonium salt is then coupled with a coupling component, such as 3-hydroxy-2-naphthoic acid, under alkaline conditions. This electrophilic substitution reaction forms the characteristic azo chromophore (-N=N-), which is responsible for the pigment's color. The final step often involves the conversion of the water-soluble dye into an insoluble pigment through a process called "laking," where it is precipitated with a metal salt, such as calcium or barium.
Table 1: Key Intermediates and Products in Azo Dye Synthesis
| Precursor/Intermediate | Role in Synthesis | Final Product(s) |
| Benzenesulfonic acid, 3-chloro-4-methyl- | Starting material for the synthesis of the diazo component | Pigment Red 52:1, Pigment Red 53:1 |
| 2-Amino-5-chloro-4-methylbenzenesulfonic acid | Diazo component (primary aromatic amine) | Pigment Red 52:1, Pigment Red 53:1 |
| 3-Hydroxy-2-naphthoic acid | Coupling component | Pigment Red 52:1, Pigment Red 53:1 |
Applications in Polymer Chemistry and Functional Materials
While benzenesulfonic acid and its derivatives are known to be utilized in polymer science, specific information regarding the direct application of Benzenesulfonic acid, 3-chloro-4-methyl- in this field is limited in publicly available literature.
Synthesis of Functional Monomers and Polymer Additives
Generally, benzenesulfonic acid moieties can be incorporated into monomers to introduce properties such as ion exchange capabilities, improved thermal stability, and flame retardancy to the resulting polymers. However, specific examples of functional monomers or polymer additives derived directly from Benzenesulfonic acid, 3-chloro-4-methyl- are not well-documented in scientific and patent literature.
Incorporation into Coatings and Ink Formulations
The primary role of Benzenesulfonic acid, 3-chloro-4-methyl- in coatings and inks is indirect, through its use in the synthesis of pigments. For instance, Pigment Red 53:1, derived from a derivative of the subject compound, is used in printing inks. guidechem.com The properties of the pigment, such as its color strength, transparency, and lightfastness, are critical to the performance of the final ink formulation. There is no readily available information on the direct incorporation of Benzenesulfonic acid, 3-chloro-4-methyl- itself into coating or ink formulations.
Catalytic Roles in Organic Transformations
Benzenesulfonic acids are known to function as strong acid catalysts in various organic reactions, such as esterification and alkylation, due to the acidic nature of the sulfonic acid group. They offer an alternative to mineral acids and can sometimes provide improved selectivity. However, specific research detailing the catalytic use of Benzenesulfonic acid, 3-chloro-4-methyl- in organic transformations is not extensively reported. The electronic effects of the chloro and methyl substituents on the benzene (B151609) ring could potentially influence its catalytic activity and selectivity compared to unsubstituted benzenesulfonic acid, but this remains an area for further investigation.
Precursor for Agrochemical Synthesis
Benzenesulfonic acid, 3-chloro-4-methyl- serves as an intermediate in the synthesis of certain agrochemicals. A notable example is its role in the production of the herbicide mesotrione (B120641).
Intermediate in Herbicide and Pesticide Development
While direct application of Benzenesulfonic acid, 3-chloro-4-methyl- in final herbicide or pesticide formulations is not common, its role as an intermediate is critical in the synthesis of active agrochemical ingredients. The structural motif of 3-chloro-4-methylphenyl is found in molecules investigated for pesticidal properties. For instance, the related compound 3-Chloro-4-methylbenzenamine is indexed by the U.S. Environmental Protection Agency (EPA) in relation to pesticides. epa.gov
A key derivative, 3-chloro-4-methylbenzenesulfonyl chloride, which is synthesized from the sulfonic acid, serves as a precursor for more complex organosulfur compounds. Research has detailed processes for converting this sulfonyl chloride into 4-alkyl-3-chloroalkylsulfonylbenzenes. google.com This process involves the reduction of the sulfonyl chloride to a sulfinic acid salt, followed by reaction with a haloalkanoic acid and subsequent decarboxylation. google.com These synthesis pathways highlight the compound's utility in creating novel molecules with potential biocidal activity for the agrochemical industry.
Table 1: Intermediates Derived from 3-chloro-4-methyl-benzenesulfonic acid in Agrochemical Synthesis This table is interactive. Users can sort and filter the data.
| Precursor Compound | Derived Intermediate | Potential Application Class |
|---|---|---|
| Benzenesulfonic acid, 3-chloro-4-methyl- | 3-chloro-4-methylbenzenesulfonyl chloride | Precursor for sulfonyl derivatives |
| 3-chloro-4-methylbenzenesulfonyl chloride | Sodium 3-chloro-4-methylbenzenesulfinate | Intermediate for sulfone synthesis google.com |
| Sodium 3-chloro-4-methylbenzenesulfinate | 3-chloro-4-methylbenzenesulfonylpropionic acid | Intermediate for decarboxylation google.com |
| Benzenesulfonic acid, 3-chloro-4-methyl- | 3-Chloro-4-methylbenzenamine | Related structures in pesticides epa.gov |
Development of Surfactants and Detergent Formulations
The broader class of alkylbenzenesulfonic acids is fundamental to the detergent industry. Linear alkylbenzene sulfonates (LAS) are a primary type of anionic surfactant used in laundry detergents and cleaning products due to their excellent cleaning properties. google.comgoogle.com These surfactants consist of a hydrophilic sulfonate head and a long hydrophobic alkyl chain tail, which allows them to solubilize greasy stains in water.
However, Benzenesulfonic acid, 3-chloro-4-methyl- itself does not fit the typical structure of a surfactant because it possesses a short methyl group rather than a long alkyl chain required for effective surface activity. Therefore, it is not used directly as a primary surfactant in detergent formulations. Its value lies in its role as a chemical intermediate for synthesizing other specialty chemicals. While there is no direct evidence from the provided search results of its use in creating specific commercial surfactants, its reactive nature allows it to be a building block for more complex molecules that could potentially be used as additives or co-surfactants in specialized cleaning formulations.
Medicinal Chemistry Research: Benzenesulfonic Acid, 3 Chloro 4 Methyl As a Molecular Scaffold
Design and Synthesis of Potential Bioactive Derivatives
The strategic design of bioactive molecules often begins with a promising scaffold that can be chemically modified to interact with specific biological targets. Benzenesulfonic acid, 3-chloro-4-methyl-, and its more reactive derivative, 3-chloro-4-methylbenzenesulfonyl chloride, serve as valuable starting points for the synthesis of diverse compound libraries. Researchers have leveraged this scaffold to create novel derivatives with potential anticancer properties.
One notable area of investigation has been the synthesis of complex guanidine (B92328) derivatives. For instance, a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidines have been synthesized. nih.gov The synthetic approach typically involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with appropriate intermediates to build the complex guanidine side chain. The design rationale for these compounds often stems from the known anticancer activity of molecules containing polynitrogen motifs like amidrazones and guanidines. nih.gov
The synthesis of these derivatives is a multi-step process that requires careful control of reaction conditions to achieve the desired products. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry, are crucial for the structural confirmation of the synthesized compounds. nih.gov For example, in the 1H NMR spectra of the aforementioned guanidine derivatives, characteristic signals for the methyl group protons of the 3-chloro-4-methylbenzenesulfonyl moiety typically appear as singlets in the range of 2.26–2.30 ppm. nih.gov
Chemical Modifications for Structure-Activity Relationship (SAR) Explorations
Once a series of bioactive derivatives has been synthesized, the next critical step is to understand the relationship between their chemical structure and biological activity (SAR). This is achieved by systematically modifying different parts of the molecule and observing the effect on its potency and selectivity.
In the case of the 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, SAR studies have revealed that the biological activity is highly dependent on the substituents on the arylpropylidene fragment. nih.gov Specifically, the presence of a hydroxyl group on the benzene (B151609) ring of this fragment was found to be crucial for the cytotoxic activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells. nih.gov Derivatives lacking this hydroxyl group were found to be inactive. nih.gov
This finding highlights the importance of specific functional groups for biological activity and provides a clear direction for the design of future analogs with potentially enhanced potency. The position of the hydroxyl group on the aryl ring can also be varied to further probe the SAR and optimize the interaction with the biological target.
The following table summarizes the cytotoxic activity of selected derivatives from this series, illustrating the critical role of the hydroxyl substituent.
| Compound ID | R2 Substituent | Mean IC50 (µM) across MCF-7, HeLa, HCT-116 cell lines |
| 20 | 4-OH | 12.8 |
| 24 | 4-OH | 12.7 |
| 30 | 4-OH | 8.0 (against HCT-116) |
| 31 | H (No OH) | Inactive |
| Data sourced from a study on guanidine derivatives with pro-apoptotic activity. nih.gov |
Investigations into Molecular Interactions and Binding Mechanisms from a Chemical Structural Perspective
Understanding how a molecule interacts with its biological target at the atomic level is fundamental to rational drug design. From a chemical structural perspective, the 3-chloro-4-methylbenzenesulfonamide (B1347383) core presents several features that can engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and halogen bonding.
The sulfonamide group (-SO2NH-) is a key pharmacophoric element, capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the oxygens). The aromatic ring provides a platform for hydrophobic and π-π stacking interactions with aromatic residues in a protein's binding pocket. The chloro and methyl groups further influence the electronic and steric profile of the scaffold, potentially contributing to binding affinity and selectivity.
Advanced Synthetic Strategies for Lead Compound Optimization
The optimization of a lead compound often requires the development of efficient and versatile synthetic routes that allow for the facile introduction of diverse chemical functionalities. For derivatives of benzenesulfonic acid, 3-chloro-4-methyl-, the corresponding sulfonyl chloride, 3-chloro-4-methylbenzenesulfonyl chloride, is a key intermediate. chemdad.com
Advanced synthetic strategies may focus on improving the efficiency and scalability of the synthesis of this key intermediate and its subsequent derivatization. For example, a patented process describes the preparation of 3-chloro-4-methylbenzenesulfonyl chloride via the chlorination of 4-methylbenzenesulfonyl chloride in the presence of an iron(III) chloride and iodine catalyst. google.com
For the optimization of lead compounds, combinatorial chemistry and parallel synthesis techniques can be employed, starting from the 3-chloro-4-methylbenzenesulfonyl chloride scaffold, to rapidly generate a large library of analogs with diverse substituents for biological screening.
Pharmacokinetic Property Modulation through Chemical Derivatization
The journey of a potential drug candidate from a bioactive "hit" to a clinically viable drug is heavily dependent on its pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). Chemical derivatization of a lead scaffold is a primary strategy to modulate these properties.
The 3-chloro-4-methylbenzenesulfonyl scaffold offers several handles for such modifications. For example, the introduction of different functional groups can influence key physicochemical properties like lipophilicity (logP), solubility, and polar surface area, which in turn affect ADME profiles.
The presence of the chlorine atom on the benzene ring can also impact the metabolic stability of the molecule. Halogenation is a common strategy in drug design to block sites of metabolism and thereby increase the half-life of a compound. chemrxiv.org
Emerging Research Directions and Future Prospects
Sustainable and Green Chemistry Approaches in its Synthesis
Traditional sulfonation and chlorination processes have historically raised environmental concerns. researchgate.net Research is now pivoting towards sustainable and green chemistry alternatives for the synthesis of 3-chloro-4-methylbenzenesulfonic acid and related compounds. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. researchgate.netucsb.edu
Key green strategies being investigated include:
Use of Eco-Friendly Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water is a primary focus. mdpi.com Researchers are exploring methods that utilize water as a solvent in the presence of HCl scavengers like sodium carbonate, which simplifies product isolation and minimizes waste. mdpi.comresearchgate.net Another approach involves using eco-friendly and easy-to-handle sulfur dioxide surrogates, such as thiourea (B124793) dioxide, with air as a green oxidant. rsc.org
Solid Acid Catalysts: To circumvent the issues associated with corrosive liquid acids like oleum (B3057394) and sulfuric acid, heterogeneous solid acid catalysts are being developed. scirp.orgmdpi.com Materials like sulfonic acid-functionalized silica, titania, zirconia, and magnetic nanoparticles offer high efficiency, stability, and crucial reusability, making the industrial processes greener. mdpi.comresearchgate.net For instance, magnetic carbon materials containing aromatic sulfonic acids have been shown to be stable and easily recoverable catalysts. researchgate.net
Energy-Efficient Synthesis: Unconventional energy sources, such as microwave irradiation and ultrasound, are being employed to assist reactions. scirp.orgmdpi.com These methods can significantly reduce reaction times and improve yields compared to conventional stirring at room temperature. scirp.org
| Approach | Description | Potential Benefits for Synthesizing 3-chloro-4-methylbenzenesulfonic acid | Reference |
|---|---|---|---|
| Aqueous Synthesis | Utilizing water as a solvent instead of traditional organic solvents. | Reduced toxicity, lower cost, simplified purification, and minimal waste generation. | mdpi.com |
| Solid Acid Catalysis | Employing reusable solid catalysts functionalized with sulfonic acid groups. | Eliminates corrosive liquid acids, allows for easy catalyst separation and recycling, and can lead to cleaner reactions. | mdpi.comresearchgate.net |
| Alternative Reagents | Using safer and more sustainable reagents, such as air as an oxidant or sulfur dioxide surrogates. | Avoids highly reactive and toxic sulfonating agents like SO3, enhancing process safety and atom economy. | rsc.orgscirp.org |
| Energy-Efficient Methods | Applying microwave or ultrasonic energy to drive the reaction. | Faster reaction rates, higher yields, and lower overall energy consumption. | scirp.org |
Exploration of Novel Reactivity and Untapped Catalytic Roles
While aromatic sulfonic acids are known intermediates for dyes and pharmaceuticals, their potential as catalysts is an area of active research. scirp.orgnumberanalytics.com The unique electronic properties of 3-chloro-4-methylbenzenesulfonic acid, conferred by the chloro and methyl substituents on the benzene (B151609) ring, could lead to novel reactivity and specialized catalytic applications.
Future research may focus on:
Heterogeneous Catalysis: Grafting 3-chloro-4-methylbenzenesulfonic acid onto solid supports like polymers, silica, or metal-organic frameworks (MOFs) could create highly stable and reusable acid catalysts. manchester.ac.uk The hydrophobicity and steric hindrance introduced by the molecule could influence the selectivity of reactions such as the hydrolysis of esters. manchester.ac.ukmst.edu
Organocatalysis: The compound itself could serve as a Brønsted acid catalyst in various organic transformations. Its specific acidity and solubility in different media could be advantageous for reactions like esterification, transesterification, and condensation reactions. mdpi.com
Dual-Functional Catalysts: The presence of both a strong acid group (-SO3H) and a chlorinated aromatic ring opens possibilities for designing catalysts with dual functionality. For example, materials incorporating this compound could exhibit both acidic and specific adsorptive properties.
Development of Advanced Materials with Tunable Properties
The incorporation of 3-chloro-4-methylbenzenesulfonic acid into larger molecular structures is a promising avenue for creating advanced materials with tailored properties. The sulfonic acid group is known to impart desirable characteristics to polymers and other materials. nih.gov
Potential applications include:
Proton Exchange Membranes (PEMs): Sulfonated polymers are widely studied for use in fuel cells. nih.gov By integrating 3-chloro-4-methylbenzenesulfonic acid as a monomer or functional group, it may be possible to fine-tune the proton conductivity, water uptake, and thermal stability of next-generation PEMs.
Dielectric Materials: Polymers containing polar sulfonic acid groups can exhibit high dielectric constants. nih.gov The specific structure of 3-chloro-4-methylbenzenesulfonic acid could be leveraged to develop new poly(arylene ether nitrile)s or other polymers for applications in high-performance capacitors and electronic devices. nih.gov
Functionalized Nanomaterials: Attaching the compound to nanomaterials like cellulose (B213188) can create sustainable materials with high surface area and reactivity. nih.gov Such materials could find use in catalysis, water purification, and biomedical applications. nih.gov
| Material Type | Potential Role of 3-chloro-4-methylbenzenesulfonic acid | Tunable Properties | Potential Application | Reference |
|---|---|---|---|---|
| Sulfonated Polymers | Monomer or pendant functional group | Proton conductivity, dielectric constant, mechanical strength | Proton exchange membranes, capacitors | nih.gov |
| Functionalized MOFs | Grafted organic linker | Hydrophobicity, catalytic activity, structural stability | Selective heterogeneous catalysis | manchester.ac.uk |
| Modified Biopolymers | Functionalizing agent for natural polymers like cellulose | Reactivity, specific surface area, crystallinity | Sustainable catalysts, adsorbents for water treatment | nih.gov |
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. nih.govresearchgate.net These computational tools can predict molecular properties, optimize reaction conditions, and generate novel molecular structures with desired functionalities, moving beyond human intuition. research.googlenih.govresearchgate.net
For 3-chloro-4-methylbenzenesulfonic acid, AI and ML could be applied to:
Predict Properties of Derivatives: Machine learning models can be trained on existing chemical data to predict the properties of new, unsynthesized derivatives. ulster.ac.uk This allows for the in-silico screening of vast chemical spaces to identify candidates with enhanced catalytic activity or specific material properties. nih.govacs.org
De Novo Design: Generative deep learning models can design entirely new molecules based on the core structure of 3-chloro-4-methylbenzenesulfonic acid. researchgate.net These models can be tuned to generate candidates that are optimized for a specific biological target or material application while also being synthetically accessible. nih.gov
Reaction Optimization: AI algorithms can analyze complex reaction data to predict optimal synthesis conditions, including temperature, solvent, and catalyst loading, thereby improving yields and reducing waste. acs.org
Integration of Experimental and Computational Methodologies for Comprehensive Understanding
A holistic understanding of 3-chloro-4-methylbenzenesulfonic acid requires a synergistic approach that combines experimental techniques with powerful computational methods. numberanalytics.com This integration allows researchers to rationalize experimental observations and predict molecular behavior at an atomic level. longdom.org
Key integrated approaches include:
Spectroscopic and Computational Analysis: Experimental techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. tandfonline.com These results can be correlated with quantum chemical calculations, such as Density Functional Theory (DFT), to achieve a detailed assignment of the spectral features and understand intramolecular interactions. tandfonline.commdpi.com
Predicting Reactivity and Properties: Computational chemistry can predict a wide range of properties, including molecular structure, electronic properties (such as HOMO-LUMO energy gaps), and reactivity descriptors. longdom.orgnih.gov These theoretical predictions can guide experimental work, for instance, by identifying the most likely sites for reaction or by explaining observed catalytic behavior. nih.gov
Molecular Dynamics Simulations: These simulations can model the behavior of 3-chloro-4-methylbenzenesulfonic acid in different environments, such as in solution or integrated within a polymer matrix. numberanalytics.com This provides insights into solvation effects, conformational changes, and interactions with other molecules, which are crucial for understanding its function in materials and catalytic systems.
Q & A
Advanced Research Question
- MTT Assay : Measures mitochondrial activity in human cell lines (e.g., HepG2) post 24–48 hr exposure.
- Ames Test : Assesses mutagenicity using Salmonella typhimurium strains.
- Apoptosis Markers : Flow cytometry with Annexin V/PI staining quantifies cell death mechanisms .
What experimental approaches determine the environmental persistence of 3-chloro-4-methylbenzenesulfonic acid?
Advanced Research Question
Persistence is evaluated via:
- OECD 301 Biodegradation Tests : Measure 10-day window for >60% degradation in aerobic sludge.
- Hydrolysis Studies : Monitor half-life under varying pH (3–9) and temperatures (20–40°C).
- Photolysis : UV-Vis irradiation (λ = 254–365 nm) assesses sunlight-mediated breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
